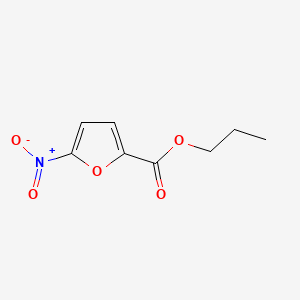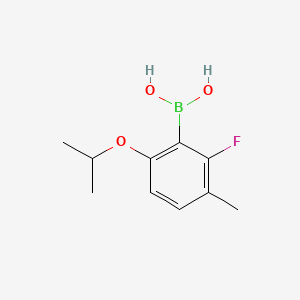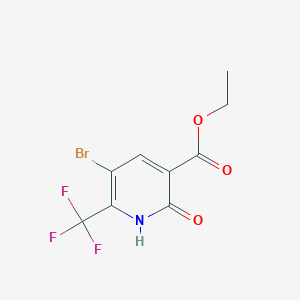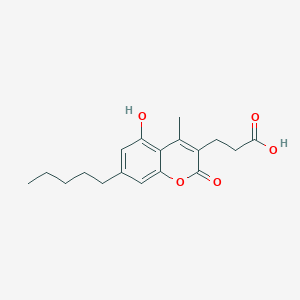
4-Ethoxy-3-fluoro-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.192 g/mol . It is a derivative of benzaldehyde, featuring ethoxy, fluoro, and methyl substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine and ethoxy groups are introduced using appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. The compound is then purified using techniques like distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Ethoxy-3-fluoro-2-methylbenzoic acid.
Reduction: 4-Ethoxy-3-fluoro-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-fluoro-2-methylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, the ethoxy, fluoro, and methyl groups influence the reactivity and selectivity of the compound. For example, the electron-withdrawing fluoro group can stabilize reaction intermediates, while the ethoxy group can act as a leaving group in substitution reactions .
In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The specific pathways involved would depend on the structure-activity relationship of the compound and its analogs .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzaldehyde: Similar structure but lacks the ethoxy group.
4-Fluoro-2-methylbenzaldehyde: Similar structure but lacks the ethoxy group and has a different substitution pattern.
4-Ethoxy-3-methylbenzaldehyde: Similar structure but lacks the fluoro group.
Uniqueness
4-Ethoxy-3-fluoro-2-methylbenzaldehyde is unique due to the combination of ethoxy, fluoro, and methyl groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11FO2 |
|---|---|
Peso molecular |
182.19 g/mol |
Nombre IUPAC |
4-ethoxy-3-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C10H11FO2/c1-3-13-9-5-4-8(6-12)7(2)10(9)11/h4-6H,3H2,1-2H3 |
Clave InChI |
DPGRHSSDUGDKDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)C=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)








